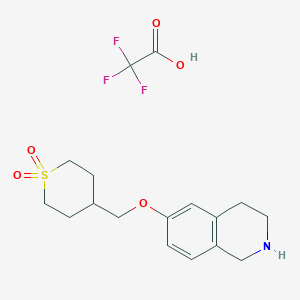

4-(1,2,3,4-Tetrahydroisoquinolin-6-yloxymethyl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as 4-[(1,2,3,4-tetrahydroisoquinolin-6-yloxy)methyl]-1lambda6-thiane-1,1-dione; trifluoroacetic acid, has a CAS Number of 2243512-47-0 . It has a molecular weight of 409.43 . The IUPAC name is 4-((((1,2,3,4-tetrahydroisoquinolin-6-yl)oxy)methyl)tetrahydro-2H-thiopyran 1,1-dioxide 2,2,2-trifluoroacetate .

The salt data is OC(=O)C(F)(F)F . For more detailed physical and chemical properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other specialized resources.

Aplicaciones Científicas De Investigación

- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) PNMT is a key enzyme involved in the synthesis of catecholamines (such as adrenaline and noradrenaline). Research on structurally related tetrahydroisoquinoline derivatives has demonstrated their potential in inhibiting PNMT. By modulating this enzyme, EN300-6486542 may have implications in regulating stress responses and cardiovascular function.

- Molecular docking and dynamics simulations suggest that EN300-6486542 interacts with specific amino acids (such as Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252) associated with DNase I. DNase I plays a versatile role during apoptotic cell death, and inhibitors like EN300-6486542 could have therapeutic applications .

- EN300-6486542 contains the 1,2,3,4-tetrahydroisoquinoline scaffold, which is essential for various natural products and therapeutic lead compounds. Researchers have shown interest in synthesizing C(1)-substituted derivatives of THIQs, as they serve as precursors for alkaloids with diverse biological activities .

DNase I Inhibition

C(1)-Functionalization for Alkaloid Synthesis

Safety and Hazards

Propiedades

IUPAC Name |

4-(1,2,3,4-tetrahydroisoquinolin-6-yloxymethyl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S.C2HF3O2/c17-20(18)7-4-12(5-8-20)11-19-15-2-1-14-10-16-6-3-13(14)9-15;3-2(4,5)1(6)7/h1-2,9,12,16H,3-8,10-11H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPAKCPQJLFBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3,4-Tetrahydroisoquinolin-6-yloxymethyl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2782531.png)

![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)

![ethyl 2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2782535.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2782545.png)

![2-(2-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2782546.png)

![[1-(5-Chloro-2-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2782547.png)